molecular formula C15H13F6N3O3S B2635109 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 1705256-16-1

4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No.: B2635109
CAS No.: 1705256-16-1
M. Wt: 429.34
InChI Key: RJIZIVIWIKTPMY-UHFFFAOYSA-N
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Description

4-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine is a high-purity chemical compound designed for research and development applications. This sophisticated small molecule features a 1,3,4-oxadiazole ring core, a privileged structure in medicinal chemistry known for its metabolic stability and ability to engage in hydrogen bonding, which is often utilized to improve the pharmacokinetic properties of drug candidates . The presence of the trifluoromethyl group on the oxadiazole ring is a common bioisostere that can enhance membrane permeability and metabolic stability . The molecule also incorporates a benzenesulfonylpiperidine moiety, a structural feature found in compounds with a range of biological activities. The synergistic combination of these functional groups makes this reagent a valuable intermediate for constructing novel chemical entities. Its primary research value lies in its potential as a key building block in drug discovery programs, particularly in the synthesis of targeted protein degraders (PROTACs), enzyme inhibitors, and chemical probes. Researchers in medicinal chemistry and chemical biology can use this compound to explore new chemical space and develop potential therapeutic agents . The integration of sulfonamide and oxadiazole functionalities is a strategy employed in the development of enzyme inhibitors, such as carbonic anhydrase inhibitors, which are investigated for conditions like glaucoma . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(trifluoromethyl)-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F6N3O3S/c16-14(17,18)10-3-1-2-4-11(10)28(25,26)24-7-5-9(6-8-24)12-22-23-13(27-12)15(19,20)21/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIZIVIWIKTPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached via sulfonylation reactions using sulfonyl chlorides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, the compound may be used to study the effects of trifluoromethyl and oxadiazole groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, the compound’s potential as a drug candidate can be explored. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making it a promising scaffold for drug development.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, polymers, and other specialty chemicals. Its unique properties may contribute to the performance and stability of these products.

Mechanism of Action

The mechanism of action of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Thioether Linkers : The target compound’s benzenesulfonyl group likely enhances electronic effects and stability compared to thioether-linked analogs (e.g., compound 6a) .
  • Trifluoromethyl Positioning: Dual trifluoromethyl groups may amplify bioactivity compared to mono-trifluoromethyl analogs (e.g., triazole derivatives in ).
  • Piperidine Substitution : The absence of a methyl group on piperidine (vs. compound 6a) could reduce steric hindrance, improving target binding .

Comparison with Analogues :

  • Compound 6a () uses a bromomethyl intermediate for coupling, whereas the target compound may require direct sulfonylation.
  • Triazole derivatives () employ copper-catalyzed click chemistry, which is less relevant to the target’s synthesis.

Physicochemical Properties

  • Lipophilicity (LogP) : Predicted to be higher than methylpiperidine analogs (e.g., compound 6a) due to dual trifluoromethyl groups .
  • Metabolic Stability : The sulfonyl group may reduce oxidative metabolism compared to ester-containing analogs (e.g., ).

Biological Activity

The compound 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine is a novel chemical entity that combines the oxadiazole moiety with a piperidine structure, featuring trifluoromethyl and sulfonyl groups. This structural configuration suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on recent research findings, case studies, and comparative analyses.

Structural Overview

The compound's structure can be broken down as follows:

  • Oxadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Trifluoromethyl Groups : Enhance lipophilicity and bioactivity through multipolar interactions with target proteins.
  • Benzenesulfonyl Group : Often associated with improved solubility and biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit bacterial growth. In a comparative study of various derivatives, the minimum inhibitory concentration (MIC) values were determined against several bacterial strains. The results highlighted that compounds with similar structural features to our target compound exhibited MIC values ranging from 4.88 µg/mL to higher concentrations depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In one study, compounds structurally related to our target were evaluated against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results revealed that certain derivatives achieved IC50 values lower than those of Doxorubicin, a standard chemotherapy drug. For example:

  • Compound A: IC50 = 22.4 μM against PACA2
  • Compound B: IC50 = 17.8 μM against HCT116 .

These findings suggest that the incorporation of trifluoromethyl and sulfonyl groups significantly enhances the anticancer activity of oxadiazole derivatives.

The mechanism through which these compounds exert their biological effects is multifaceted:

  • Protein Interaction : Molecular docking studies indicated promising interactions with critical proteins such as enoyl reductase in Escherichia coli and human Son of sevenless homolog 1 (SOS1), suggesting a mechanism involving inhibition of these targets .
  • Gene Expression Modulation : Treatment with certain derivatives led to down-regulation of genes associated with cancer progression (e.g., TP53, EGFR, BRCA1) in specific cancer cell lines .

Comparative Analysis

To better understand the unique properties of 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine , a comparison was made with other related compounds:

Compound NameStructureUnique Features
Compound AStructure ALacks trifluoromethyl group; different activity profile
Compound BStructure BSimilar oxadiazole but different substituents; varied biological activity
Compound CStructure CContains furan instead of phenyl; distinct interaction profiles

This table illustrates the structural diversity among oxadiazole derivatives and their varying biological activities.

Case Studies

Several case studies have documented the synthesis and evaluation of compounds similar to our target compound. For example:

  • A study focused on synthesizing sulfonyl urea derivatives demonstrated enhanced antibacterial properties when trifluoromethyl groups were introduced .
  • Another investigation into the antiviral activities of oxadiazoles found promising results against RNA viruses, indicating broad-spectrum potential for these compounds .

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